Naxifylline - 166374-49-8

Naxifylline

Catalog Number: EVT-276458
CAS Number: 166374-49-8
Molecular Formula: C18H24N4O3
Molecular Weight: 344.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naxifylline is an A1 Adenosine Receptor Antagonist used for the Treatment of Edema Associated with Congestive Heart Failure. Naxifylline protects against the decline in renal function observed with diuretic therapy by promoting urine output.
Source and Classification

Naxifylline is classified as a xanthine derivative, which is a group of compounds that includes natural alkaloids such as caffeine and theophylline. These compounds are known to interact with adenosine receptors in the human body, influencing various physiological processes. Naxifylline specifically acts as an antagonist at the A1 adenosine receptor, making it a candidate for therapeutic applications in conditions where modulation of adenosine signaling is beneficial .

Synthesis Analysis

The synthesis of Naxifylline involves several key steps that utilize various chemical reactions to construct its complex molecular framework. One notable method includes the use of silver-mediated reactions to form norbornane bisether antibiotics, which are precursors in the synthesis of Naxifylline. The process typically involves:

  • Alkylation Reactions: These reactions are crucial for introducing alkyl groups into the molecular structure. For instance, benzylation reactions can yield bisether products with varying yields depending on steric factors and the choice of alkyl halides used.
  • Functionalization: Following the formation of bisethers, further functionalization is achieved through coupling reactions with specific amines or other functional groups under controlled conditions (e.g., microwave irradiation) to enhance yield and purity .
Molecular Structure Analysis

Naxifylline's molecular structure can be represented by its chemical formula and stereochemistry. It features a complex arrangement that includes multiple functional groups typical of xanthines. The compound's three-dimensional conformation plays a critical role in its interaction with adenosine receptors. Key structural characteristics include:

  • Core Structure: The xanthine core consists of a fused bicyclic structure that contributes to its biological activity.
  • Substituents: Various substituents on the nitrogen atoms and carbon skeleton influence its pharmacological properties and receptor binding affinity.

The precise stereochemistry and configuration can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Naxifylline undergoes several chemical reactions that are essential for its synthesis and functionalization:

  • Alkylation Reactions: These reactions introduce alkyl groups into the xanthine framework, which are pivotal for enhancing receptor binding properties.
  • Hydrolysis: Certain synthetic pathways may involve hydrolysis steps to convert intermediates into more stable forms or to release active pharmaceutical ingredients.
  • Deprotection Steps: After functionalization, protecting groups used during synthesis must be removed to yield the final active compound .
Mechanism of Action

Naxifylline primarily functions as an antagonist at the A1 adenosine receptor. The mechanism involves:

  • Receptor Binding: Naxifylline competes with endogenous adenosine for binding sites on A1 receptors, effectively blocking their activation.
  • Signal Modulation: By inhibiting A1 receptor activity, Naxifylline can influence downstream signaling pathways associated with cyclic adenosine monophosphate levels, potentially leading to physiological effects such as increased neurotransmitter release and modulation of vascular tone .
Physical and Chemical Properties Analysis

The physical and chemical properties of Naxifylline are critical for understanding its behavior in biological systems:

  • Solubility: Naxifylline's solubility in various solvents can impact its bioavailability and pharmacokinetics.
  • Stability: The compound's stability under different pH conditions is essential for determining storage requirements and shelf life.
  • Melting Point: Characteristic melting points provide insight into purity and crystallinity .
Applications

Naxifylline has several potential scientific applications:

  • Pharmacology: As an adenosine receptor antagonist, it may be used in treating conditions such as asthma, where modulation of airway constriction is necessary.
  • Neuroscience: Research indicates potential benefits in neuroprotective strategies by modulating adenosine signaling pathways involved in neurodegenerative diseases.
  • Cardiovascular Research: Its role in influencing heart rate and vascular responses positions it as a candidate for cardiovascular therapies .
Introduction to Doxofylline in Modern Respiratory Pharmacotherapy

Historical Evolution of Xanthine Derivatives in Airway Disease Management

Xanthine derivatives have been integral to respiratory pharmacotherapy since the early 20th century. Theophylline, first used clinically in 1937, became a cornerstone for asthma and chronic obstructive pulmonary disease (COPD) management due to its dual bronchodilatory and anti-inflammatory properties [2] [4]. Its mechanisms of action included non-selective phosphodiesterase (PDE) inhibition, adenosine receptor antagonism, and histone deacetylase (HDAC) activation [4] [8]. However, theophylline’s utility was severely limited by a narrow therapeutic window (10–20 µg/mL), necessitating frequent plasma monitoring. Dose-related adverse effects—including cardiac arrhythmias, seizures, and gastrointestinal disturbances—stemmed primarily from adenosine A1/A2 receptor binding and cytochrome P450 (CYP1A2, CYP2E1, CYP3A4)-mediated metabolism, which also caused significant drug interactions [4] [6] [8].

By the late 20th century, these limitations spurred the development of "novophyllines," synthetic analogs designed to improve safety while retaining efficacy. Compounds like bamiphylline and acebrophylline emerged but showed marginal clinical advantages. Theophylline’s decline accelerated after inhaled bronchodilators (e.g., beta₂-agonists, anticholinergics) became first-line therapies due to superior safety and ease of use. Global initiatives (GINA/GOLD) relegated theophylline to second- or third-line treatment, highlighting the unmet need for safer xanthine alternatives [4] [8].

Table 1: Evolution of Key Xanthine Derivatives

CompoundIntroduction EraPrimary MechanismsClinical Limitations
Theophylline1930sPDE inhibition, HDAC activation, adenosine antagonismNarrow therapeutic index, CYP-mediated interactions
Bamiphylline1970sPDE inhibitionLimited efficacy data
Acebrophylline1980sMucolytic, anti-inflammatoryModest bronchodilation

Emergence of Doxofylline as a Novel Methylxanthine Analog

Doxofylline (7-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione) represents a pharmacologically distinct evolution in methylxanthines. Its molecular innovation lies in a dioxolane group at position 7, replacing the conventional methyl group in theophylline. This structural modification fundamentally alters its receptor affinity and metabolic pathway [4] [8]. Unlike theophylline, doxofylline demonstrates:

  • Negligible adenosine receptor antagonism, avoiding cardiac and CNS side effects [2] [4].
  • No significant inhibition of PDE isoforms (except PDE2A1) or HDAC enzymes [4] [8].
  • Interaction with β₂-adrenergic receptors, promoting smooth muscle relaxation [4].
  • Anti-inflammatory effects via protein kinase C (PKC) inhibition, reducing neutrophil/eosinophil migration and oxidative burst in monocytes [4] [8].

Pharmacokinetically, doxofylline bypasses cytochrome P450 metabolism, eliminating risks of CYP-mediated drug interactions. Its hepatic clearance occurs via non-oxidative pathways, primarily excreted unchanged in urine [4] [8]. This grants a wider therapeutic window without requiring plasma monitoring.

Table 2: Pharmacological Comparison: Doxofylline vs. Theophylline

ParameterDoxofyllineTheophylline
Adenosine Receptor BindingMinimalHigh (A1/A2)
PDE4 InhibitionAbsentSignificant
Primary Anti-inflammatory MechanismPKC inhibitionHDAC activation
Metabolic PathwayNon-CYP; renal excretionCYP1A2/CYP3A4
β₂-Receptor InteractionDirect positive modulationNone

Clinically, doxofylline’s efficacy spans multiple COPD phenotypes. A 2023 open-label trial (n=155) demonstrated its subtype-specific benefits:

  • Neutrophilic subtype: 73% reduction in severe exacerbations at 3 months (IRR=0.4, P=0.024) [1].
  • Eosinophilic subtype: Improved FEV₁ and maximal mid-expiratory flow vs. controls [1].
  • Steroid-sparing effect: Reduced glucocorticoid use in long-term management [1] [4].

In direct comparisons, doxofylline achieved bronchodilation comparable to theophylline but with fewer adverse events. A meta-analysis of COPD trials confirmed its superior efficacy/safety ratio, attributable to 8.2% mean FEV₁ improvement from baseline and lower toxicity incidence [4] [6]. Economic analyses further support its advantage, with reduced hospitalization rates and monitoring costs offsetting higher drug expenses [4].

Recent innovations include deuterated analogs (d4-/d7-doxofylline) designed to prolong half-life by resisting oxidative metabolism. Unexpectedly, these exhibited multidirectional metabolic switching in murine models, altering pharmacodynamics without improving pharmacokinetics [8]. This underscores doxofylline’s unique metabolic resilience among methylxanthines.

Properties

CAS Number

166374-49-8

Product Name

Naxifylline

IUPAC Name

8-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione

Molecular Formula

C18H24N4O3

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C18H24N4O3/c1-3-5-21-16-12(17(23)22(6-4-2)18(21)24)19-15(20-16)11-8-9-7-10(11)14-13(9)25-14/h9-11,13-14H,3-8H2,1-2H3,(H,19,20)/t9-,10+,11+,13-,14+/m1/s1

InChI Key

OQCJPFYWFGUHIN-GJKBLCTNSA-N

SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Solubility

Soluble in DMSO, not in water

Synonyms

1,3-dipropyl-8-(2-(5,6-epoxy)norbornyl)xanthine
1,3-ENX
Adentri
BG 9719
BG-9719
BG9719
CVT 124
CVT-124
ENX cpd

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3CC4CC3C5C4O5

Isomeric SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)[C@H]3C[C@H]4C[C@@H]3[C@H]5[C@@H]4O5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.